molecular formula C19H22N4O2 B2467180 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 2176069-33-1

1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2467180
CAS No.: 2176069-33-1
M. Wt: 338.411
InChI Key: MLRISYAKOLPMGJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a pyrimidine moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Pyrimidine Moiety: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine: This compound shares structural similarities with 1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide, particularly in the dimethylphenyl group.

    1,3,5-Triazine-2,4-diamine, N2-(3,4-dimethylphenyl)-6-((4-(4-methylphenyl)-1-piperazinyl)methyl): Another structurally related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-4-5-17(6-13(12)2)23-10-15(8-18(23)24)19(25)20-9-16-7-14(3)21-11-22-16/h4-7,11,15H,8-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRISYAKOLPMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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